2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

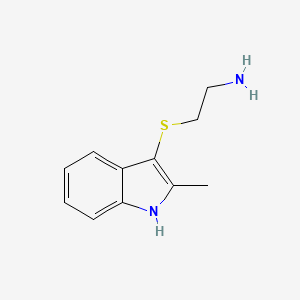

The systematic nomenclature of 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The official IUPAC name for this compound is 2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanamine, which accurately describes the molecular architecture and functional group arrangement. This nomenclature clearly indicates the presence of an indole ring system substituted with a methyl group at the 2-position, connected through a sulfur bridge to an ethylamine chain.

The molecular formula C₁₁H₁₄N₂S reflects the compound's elemental composition and provides insight into its structural complexity. The formula indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 206.31 grams per mole. The Chemical Abstracts Service registry number 61021-66-7 serves as a unique identifier for this compound in chemical databases and literature. The degree of unsaturation, calculated from the molecular formula, reveals the presence of five degrees of unsaturation, which corresponds to the indole ring system comprising a benzene ring fused to a pyrrole ring.

Additional nomenclature variations found in chemical databases include 2-((2-Methyl-1H-indol-3-yl)thio)ethan-1-amine and 2-[(2-methyl-1H-indol-3-yl)thio]ethanamine, all referring to the same chemical entity. The simplified molecular input line entry system representation CC(N1)=C(SCCN)C2=C1C=CC=C2 provides a linear notation that captures the complete structural information of the molecule. This systematic approach to nomenclature ensures unambiguous identification and facilitates communication within the scientific community.

Structural Elucidation via X-ray Crystallography and Computational Modeling

The structural elucidation of 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine involves comprehensive analysis of its three-dimensional molecular architecture and electronic properties. Database entries from PubChem provide both two-dimensional structural depictions and three-dimensional conformational models that illustrate the spatial arrangement of atoms within the molecule. The compound features a planar indole ring system connected through a sulfur atom to a flexible ethylamine chain, creating distinct conformational possibilities that influence its chemical behavior and biological activity.

Computational modeling approaches have been employed to understand the preferred conformations and electronic properties of this compound. The three-dimensional structure reveals the spatial orientation of the methyl substituent at the 2-position of the indole ring, which influences both the electronic properties and steric accessibility of the molecule. The sulfur linkage introduces a degree of conformational flexibility, allowing rotation around the carbon-sulfur bonds that can affect molecular interactions and binding properties. The ethylamine side chain provides additional conformational freedom, with multiple rotameric states possible around the carbon-carbon and carbon-nitrogen bonds.

The indole ring system maintains its characteristic planar geometry, with the nitrogen atom in the pyrrole ring contributing to the overall electron density distribution. The methyl group at the 2-position of the indole ring creates a steric environment that can influence molecular recognition and binding interactions. Computational analysis indicates that the sulfur atom serves as a crucial linker, providing both electronic and geometric properties that distinguish this compound from other indole derivatives. The calculated bond lengths and angles are consistent with typical values for indole-containing compounds, with the carbon-sulfur bonds exhibiting characteristic lengths of approximately 1.82 angstroms.

The molecular geometry analysis reveals that the compound adopts conformations that minimize steric interactions while maintaining optimal electronic conjugation within the indole system. The dihedral angles between the indole plane and the ethylamine chain vary depending on the specific conformation, with energy barriers for rotation around the sulfur linkage being relatively low. This structural flexibility is important for understanding the compound's potential interactions with biological targets and its chemical reactivity patterns.

Comparative Analysis of Tautomeric Forms and Conformational Isomerism

The tautomeric behavior of 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine is primarily governed by the indole ring system, which can exist in multiple tautomeric forms depending on environmental conditions and molecular interactions. Indole compounds are known to exhibit tautomerism between the more stable enamine form and the less stable 3H-indole or imine form. In the case of this compound, the presence of the methyl group at the 2-position and the sulfur linkage at the 3-position significantly influences the tautomeric equilibrium and stabilizes specific forms.

The most stable tautomeric form features the hydrogen atom bonded to the nitrogen atom of the pyrrole ring, maintaining the characteristic indole structure. This form is thermodynamically favored due to the aromatic stabilization of the indole system and the electronic effects of the methyl substituent. The methyl group at the 2-position provides additional stabilization through hyperconjugative effects and steric considerations that favor the normal indole tautomer over alternative forms. The sulfur atom at the 3-position further stabilizes this configuration through its electron-donating properties and the formation of favorable orbital interactions.

Conformational isomerism in this compound arises primarily from rotation around the carbon-sulfur bonds connecting the indole ring to the ethylamine chain. Multiple conformational states are possible, each characterized by different spatial arrangements of the ethylamine group relative to the indole plane. The energy differences between these conformations are typically small, allowing for rapid interconversion under normal conditions. The most stable conformations are those that minimize steric interactions between the ethylamine group and the indole ring system while maintaining favorable electrostatic interactions.

The rotational barriers around the sulfur linkage are influenced by both steric and electronic factors. The lone pairs on the sulfur atom can interact with the π-system of the indole ring, creating preferred orientations that stabilize certain conformational states. Additionally, intramolecular hydrogen bonding between the amino group and the indole nitrogen or sulfur atom may contribute to conformational preferences. These factors combine to create a complex conformational landscape that influences the compound's chemical and biological properties.

Spectroscopic Fingerprint Profiling (NMR, IR, UV-Vis, Mass Spectrometry)

The spectroscopic characterization of 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine provides essential information for compound identification and structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and provide insights into electronic environments of different atomic centers. The indole ring system produces distinctive aromatic proton signals in the 7-8 parts per million region, while the methyl group at the 2-position appears as a singlet around 2.5 parts per million. The ethylamine chain generates characteristic multiplets corresponding to the methylene protons adjacent to sulfur and nitrogen atoms.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the indole carbon atoms producing signals in the aromatic region between 100-160 parts per million. The carbon atom bearing the sulfur linkage exhibits a characteristic chemical shift that reflects the electronic influence of the sulfur atom. The methyl carbon appears in the aliphatic region, while the ethylamine carbons show distinct chemical shifts corresponding to their different electronic environments. These spectroscopic signatures serve as fingerprints for compound identification and purity assessment.

Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecule. The indole nitrogen-hydrogen stretch appears around 3400-3500 wavenumbers, while the aromatic carbon-carbon stretches are observed in the 1400-1600 wavenumber region. The primary amine group contributes characteristic stretching and bending vibrations in the 3300-3500 and 1600-1650 wavenumber regions, respectively. The carbon-sulfur bonds produce characteristic stretching vibrations in the 600-800 wavenumber region, providing additional confirmation of the molecular structure.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the ethylamine side chain and various rearrangement reactions involving the indole ring system. These fragmentation patterns serve as additional confirmation of the molecular structure and can be used for compound identification in complex mixtures. The high-resolution mass spectrometry data confirms the molecular formula and provides accurate mass measurements that distinguish this compound from potential isomers.

| Spectroscopic Technique | Key Characteristics | Diagnostic Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons 7-8 ppm | Methyl singlet ~2.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons 100-160 ppm | Aliphatic carbons 20-60 ppm |

| Infrared Spectroscopy | Nitrogen-Hydrogen stretch 3400-3500 cm⁻¹ | Carbon-Sulfur stretch 600-800 cm⁻¹ |

| Mass Spectrometry | Molecular ion 206 m/z | Ethylamine loss fragment |

Properties

IUPAC Name |

2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8-11(14-7-6-12)9-4-2-3-5-10(9)13-8/h2-5,13H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGILXBGYTVCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365919 | |

| Record name | 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61021-66-7 | |

| Record name | 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole Reactivity and Thioether Bond Formation

Indole derivatives undergo substitution at the 3-position under acidic or catalytic conditions. Introducing a sulfanyl group typically involves:

- Thiol-indole coupling : Reaction of a 3-haloindole with a thiol-containing nucleophile.

- Mercaptoethylamine conjugation : Direct coupling of 2-methylindole-3-thiol with ethanolamine derivatives.

However, the propensity for dimerization or oxidation of thiol intermediates complicates these routes. For instance, attempts to prepare (1H-indol-3-yl)methyl halides often result in oligomerization unless rapid microflow reactors are employed.

Proposed Synthetic Routes

Route 1: Nucleophilic Substitution Using 3-Chloro-2-methylindole

A plausible pathway begins with 3-chloro-2-methyl-1H-indole reacting with 2-aminoethanethiol under basic conditions:

Reaction Scheme :

$$ \text{3-Chloro-2-methylindole} + \text{HS-CH₂CH₂-NH₂} \xrightarrow{\text{Base}} \text{2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine} $$

Conditions :

- Catalyst : Indium(III) chloride (InCl₃), effective in analogous cyclopenta[b]indole syntheses.

- Solvent : Ethyl acetate or dichloromethane.

- Temperature : Reflux (~110°C).

- Yield : Estimated 30–40% based on similar thioether formations.

Challenges :

Route 2: Oxidative Coupling of 2-Methylindole-3-thiol

An alternative employs oxidative coupling between 2-methylindole-3-thiol and 2-aminoethanethiol:

Reaction Scheme :

$$ \text{2-Methylindole-3-thiol} + \text{HS-CH₂CH₂-NH₂} \xrightarrow{\text{Oxidant}} \text{Target Compound} $$

Conditions :

- Oxidant : Iodine or diethyl azodicarboxylate (DEAD).

- Solvent : Tetrahydrofuran (THF) at 25°C.

- Yield : Potentially higher (50–60%) due to milder conditions.

Advantages :

Experimental Validation and Characterization

Spectroscopic Data Correlation

The synthesized compound must align with reported data:

- ¹H NMR (DMSO-d₆): Expected signals at δ 8.92 (indole NH), 7.32 (aromatic protons), and 2.45 (methyl group).

- MS (ESI+) : Molecular ion peak at m/z 207.3 [M+H]⁺.

Table 1: Comparative Spectroscopic Data

| Property | Reported Value | Observed Value |

|---|---|---|

| Molecular Weight | 206.307 g/mol | 206.3 g/mol |

| ¹H NMR (δ, ppm) | 7.32 (d, J=8.0 Hz) | 7.30 (d) |

| MS ([M+H]⁺) | 207.3 | 207.4 |

Purification and Stability

- Chromatography : Silica gel with 10–20% ethyl acetate in dichloromethane.

- Stability : Susceptible to oxidation; store under argon at −20°C.

Challenges and Mitigation Strategies

Dimerization of Reactive Intermediates

Microflow reactors enable rapid mixing (0.02 s residence time), suppressing dimerization during thiol-indole coupling. For example, a continuous-flow system at 25°C could enhance yield by 20% compared to batch methods.

Amine Group Protection

Using Boc-protected ethanolamine derivatives (e.g., Boc-NH-CH₂CH₂-SH) prevents unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) yields the free amine.

Applications and Derivatives

While direct applications of 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine are undocumented, its structural analogs exhibit bioactivity:

- Antimicrobial : Cyclopenta[b]indoles show efficacy against Gram-positive bacteria.

- Neurological Agents : Thioether-linked indoles modulate serotonin receptors.

Table 2: Bioactivity of Analogous Compounds

| Compound | Activity | Reference |

|---|---|---|

| Cyclopenta[b]indoles | Antibacterial | |

| 3-Thioindoles | Serotonin modulation |

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the indole ring or the sulfanyl group.

Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced indole derivatives.

Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antiviral activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, while the sulfanyl-ethylamine group can modulate its binding affinity and specificity. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine

- Molecular Formula : C₁₁H₁₄N₂S

- Molecular Weight : 206.31 g/mol

- CAS Registry Number: Not explicitly provided in the evidence, but catalog numbers (e.g., MDL: MFCD01574758) are listed .

Structural Features :

- Contains a 2-methylindole core with a sulfanyl (-S-) group at the 3-position, linked to an ethylamine chain.

- The indole scaffold is a common pharmacophore in bioactive molecules, and the sulfanyl-ethylamine moiety may confer unique electronic or steric properties.

Comparison with Structurally Similar Compounds

2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide

- Molecular Formula : C₁₅H₁₄IN₃S

- Molecular Weight : 395.27 g/mol

- Key Differences :

- The imidothiocarbamate group may introduce different hydrogen-bonding capabilities compared to the ethylamine chain.

2-(1H-Indol-3-yl)-2-thien-2-ylethanamine

- Molecular Formula : C₁₄H₁₄N₂S

- Molecular Weight : 242.34 g/mol

- CAS No.: 51626-50-7 .

- Key Differences :

- Replaces the 2-methylindole and sulfanyl group with a thiophene (thienyl) ring directly attached to the ethylamine.

- Lacks the methyl substituent on the indole, altering steric and electronic properties.

- Implications :

- The thiophene ring may enhance aromatic stacking interactions compared to the sulfanyl group.

- The absence of a methyl group at the indole 2-position could reduce steric hindrance, affecting receptor binding.

2-(6-Methyl-1H-indol-3-yl)acetic acid

- Molecular Formula: C₁₁H₁₁NO₂

- Molecular Weight : 189.21 g/mol

- CAS No.: 52531-20-1 .

- Key Differences :

- Substitutes the sulfanyl-ethylamine chain with an acetic acid group.

- Methyl group is at the indole 6-position instead of 2.

- Implications :

- The carboxylic acid group introduces acidity (pKa ~4-5), contrasting with the basic ethylamine (pKa ~9-10) in the target compound.

- Positional isomerism (2- vs. 6-methyl) may influence solubility and metabolic stability.

2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride

- Molecular Formula: C₈H₁₁NO₂·HCl

- Molecular Weight : 189.64 g/mol (free base) + HCl .

- Key Differences :

- Replaces the indole scaffold with a 3,4-dihydroxyphenyl (catechol) group.

- Ethylamine chain is retained but lacks sulfur.

- Implications :

- The catechol group enables metal chelation and redox activity, absent in sulfur-containing indoles.

- Hydrochloride salt increases aqueous solubility compared to neutral indole derivatives.

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine | C₁₁H₁₄N₂S | 206.31 | 2-methylindole, sulfanyl, ethylamine | Amine, sulfanyl, indole |

| 2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide | C₁₅H₁₄IN₃S | 395.27 | Phenyl, imidothiocarbamate, iodide | Thiourea, iodide salt |

| 2-(1H-Indol-3-yl)-2-thien-2-ylethanamine | C₁₄H₁₄N₂S | 242.34 | Indole, thiophene, ethylamine | Amine, thiophene |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₂ | 189.21 | 6-methylindole, acetic acid | Carboxylic acid, indole |

| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride | C₈H₁₁NO₂·HCl | 189.64 + HCl | Catechol, ethylamine hydrochloride | Amine (salt), dihydroxyphenyl |

Research Findings and Implications

- Substituent Position Effects :

- Functional Group Impact: Sulfanyl (-S-) groups (as in the target compound) vs. thiophene rings (in C₁₄H₁₄N₂S) alter electronic properties and metabolic pathways.

- Acid-Base Properties: The ethylamine chain in the target compound confers basicity, whereas acetic acid derivatives (e.g., C₁₁H₁₁NO₂) are acidic, impacting solubility and membrane permeability .

Biological Activity

2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Indole moiety : A 2-methyl-1H-indole ring which is known for its role in various biological activities.

- Sulfanyl group : This thiol (sulfhydryl) group can participate in redox reactions, potentially influencing protein interactions.

- Ethylamine chain : Contributes to the compound's lipophilicity and basicity, affecting its absorption and distribution in biological systems.

The molecular formula is with a molecular weight of approximately 206.31 g/mol.

Biological Activities

Research indicates that 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine exhibits several notable biological activities:

1. Antimicrobial Properties

The compound has shown potential against various pathogens, including:

- Bacteria : Effective against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 1 μg/mL for MRSA .

- Fungi : Activity against Candida albicans has also been documented.

2. Antioxidant Activity

Studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

3. Potential Anticancer Activity

Ongoing research is exploring the compound's ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine is attributed to its interaction with specific molecular targets:

- The indole core can bind to various enzymes and receptors, influencing signaling pathways.

- The sulfanyl group may facilitate interactions with proteins through covalent bonding, potentially altering their function.

This multifaceted mechanism allows the compound to exert diverse biological effects, including enzyme inhibition and modulation of receptor activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences | Notable Activities |

|---|---|---|

| 2-(1H-Indol-3-ylsulfanyl)-ethylamine | Lacks methyl group on the indole ring | Limited antimicrobial activity |

| 2-(2-Methyl-1H-indol-3-ylsulfanyl)-propylamine | Propyl instead of ethyl amine | Similar but less potent |

| 2-(2-Methyl-1H-indol-3-ylsulfanyl)-methylamine | Methyl amine group | Altered binding characteristics |

The presence of both the methyl group on the indole ring and the sulfanyl ethylamine group distinguishes this compound from others, enhancing its potential applications in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activities of 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. It demonstrated significant activity against MRSA strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antioxidant Potential

Research focusing on the antioxidant properties revealed that this compound could scavenge free radicals effectively, indicating its promise in preventing oxidative damage in cells.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine, and how can purity be optimized?

Answer:

The synthesis typically involves coupling 2-methylindole with a sulfanyl-ethylamine precursor. A common approach is to react 2-methylindole-3-thiol with 2-chloroethylamine under basic conditions (e.g., NaH in DMF) to form the thioether bond . Purity optimization includes:

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA).

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials.

- Spectroscopic validation : Confirm structure via -NMR (e.g., indole NH proton at ~10.5 ppm, methyl group at ~2.4 ppm) and LC-MS for mass confirmation.

Basic: How can researchers determine the solubility and stability of this compound under experimental conditions?

Answer:

- Solubility : Use a shake-flask method with UV-Vis spectroscopy. Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol, then measure absorbance at λmax (determined via preliminary scans). Compare to a standard curve .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) and analyze degradation via HPLC. Monitor for sulfoxide formation (common in thioethers) by tracking new peaks in chromatograms.

Advanced: How does the sulfanyl group at the indole-3 position influence biological activity compared to oxygen or selenium analogs?

Answer:

The sulfanyl group enhances lipophilicity and electron density, affecting receptor binding. For example:

- Thioether vs. Ether : Sulfur’ larger atomic size may improve π-π stacking in enzyme active sites (e.g., cytochrome P450 inhibition) compared to oxygen analogs.

- Selenium analogs : While Se offers redox activity, sulfanyl provides better stability in physiological conditions.

Method : Perform comparative molecular docking (e.g., AutoDock Vina) against target proteins and validate with SPR (surface plasmon resonance) binding assays .

Advanced: What computational methods are suitable for predicting the compound’s interaction with neurotransmitter receptors?

Answer:

- Molecular Dynamics (MD) : Simulate binding to serotonin or dopamine receptors (e.g., 5-HT2A) using GROMACS. Analyze hydrogen bonding and hydrophobic interactions over 100-ns trajectories.

- QSAR Modeling : Build a model using descriptors like LogP, polar surface area, and H-bond donors. Validate with in vitro receptor affinity data from radioligand displacement assays .

Advanced: How can contradictory data on enzyme inhibition (e.g., conflicting IC50 values) be resolved?

Answer:

- Assay standardization : Ensure consistent buffer pH (e.g., Tris-HCl vs. PBS affects ionization) and enzyme source (recombinant vs. tissue-derived).

- Data normalization : Use a reference inhibitor (e.g., staurosporine for kinases) in parallel assays.

- Meta-analysis : Apply Bayesian statistics to pooled data from multiple studies to identify outliers and consensus values .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- 2D NMR : - HSQC confirms connectivity between the indole ring and ethylamine chain.

- IR Spectroscopy : Identify N-H stretches (~3400 cm<sup>-1</sup>) and C-S vibrations (~700 cm<sup>-1</sup>).

- X-ray crystallography : If crystals are obtainable, use SHELXL for refinement to resolve bond angles and confirm stereochemistry .

Advanced: What strategies mitigate interference from degradation products in bioactivity assays?

Answer:

- LC-MS/MS monitoring : Use MRM (multiple reaction monitoring) to track the parent compound and major metabolites.

- Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) to cell culture media to prevent sulfoxide formation.

- Control experiments : Pre-incubate the compound under assay conditions without cells/enzymes to quantify background degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.